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molecular formula C11H23NO3 B8669206 Tert-butyl 3-hydroxy-2,3-dimethylbutan-2-ylcarbamate

Tert-butyl 3-hydroxy-2,3-dimethylbutan-2-ylcarbamate

Cat. No. B8669206
M. Wt: 217.31 g/mol
InChI Key: AKRFQGJUPWHOOT-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To tert-butyl 3-hydroxy-2,3-dimethylbutan-2-ylcarbamate (10.02 g, 46.1 mmol) in THF (300 ml) was added portion wise potassium 2-methylpropan-2-olate (7.24 g, 64.6 mmol). The reaction was stirred for five hours and quenched with HCl (1 M, 66 mL) to pH=2. The reaction mixture was then concentrated under vacuum to about one third of the volume, and diluted with water (50 mL). The aqueous layer was then extracted with DCM (3×100 mL). The combined organic was washed with brine (50 mL), dried (Na2SO4) and concentrated to give crude product as a light tan oil (6.25 g). LCMS m/z 144.1 (M+H)+, Rt 0.42 min.
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(C)(C)[C:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])C)([CH3:5])[CH3:4].CC([O-])(C)C.[K+]>C1COCC1>[CH3:5][C:3]1([CH3:4])[C:9]([CH3:11])([CH3:12])[O:8][C:7](=[O:13])[NH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
10.02 g
Type
reactant
Smiles
OC(C(C)(C)NC(OC(C)(C)C)=O)(C)C
Name
Quantity
7.24 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with HCl (1 M, 66 mL) to pH=2
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum to about one third of the volume
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(NC(OC1(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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